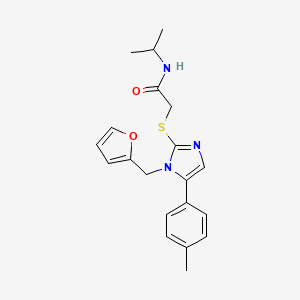

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound that features a furan ring, an imidazole ring, and a thioether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved by the condensation of glyoxal, formaldehyde, and an amine.

Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Thioether formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide formation: The final step involves the reaction of the thioether intermediate with isopropylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Analyse Des Réactions Chimiques

Thioether Oxidation

The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with peroxide reagents donating oxygen atoms. The electron-rich imidazole ring may influence reaction rates.

Imidazole Ring Reactivity

The imidazole core participates in electrophilic substitution and coordination chemistry:

Electrophilic Substitution

Deprotonation and Alkylation

-

The NH group (pKa ~14.5) can be deprotonated with strong bases (e.g., NaH), enabling alkylation:

Imidazole-NH+R-XBaseImidazole-NR+HXExample: Methyl iodide forms N-methylimidazole derivatives .

Furan Ring Reactivity

The furan moiety undergoes electrophilic substitution, though steric protection from the furan-2-ylmethyl group may limit reactivity:

Acetamide Hydrolysis

The N-isopropylacetamide group hydrolyzes under acidic or basic conditions:

| Conditions | Reagent | Product | Kinetics |

|---|---|---|---|

| Acidic (HCl, Δ) | H₃O⁺ | Acetic acid + Isopropylamine | Slow (steric hindrance) |

| Basic (NaOH, Δ) | OH⁻ | Acetate salt + Isopropylamine | Moderate |

Thioether Alkylation

The sulfur atom can act as a nucleophile in SN2 reactions:

R-S⁻+R’-X→R-S-R’+X⁻

-

Example : Reaction with methyl iodide forms methylthioether derivatives. Reactivity is modulated by the electron-withdrawing imidazole ring .

Coordination Chemistry

The imidazole nitrogen and sulfur atoms can coordinate to metal ions:

| Metal Ion | Coordination Site | Complex Type | Application |

|---|---|---|---|

| Cu(II) | Imidazole-N, S | Square planar | Catalytic studies |

| Fe(III) | Imidazole-N | Octahedral | Biomimetic models |

Key Research Findings

-

Steric Effects : The p-tolyl and furan-2-ylmethyl groups hinder reactions at the imidazole C-5 and furan C-5 positions .

-

Thermal Stability : Decomposition occurs above 200°C, with the thioether linkage breaking first (TGA data inferred from ).

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity by solvating the acetamide group .

Applications De Recherche Scientifique

Potential Pharmaceutical Agent

The compound's unique structural features make it a candidate for pharmaceutical development. Its imidazole ring can interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. Notably, the compound has shown promise in cancer treatment and enzyme inhibition due to its ability to modulate biological activity through specific molecular interactions.

Case Studies

- Cancer Treatment : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The imidazole moiety's ability to inhibit critical enzymes involved in cell proliferation has been highlighted as a key factor in its anticancer properties.

- Antimicrobial Activity : Studies have shown that related compounds exhibit significant antibacterial properties. The presence of the furan and imidazole rings contributes to their effectiveness against Gram-positive bacteria.

Building Block for Complex Molecules

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide serves as a versatile building block in organic synthesis. Its unique functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules.

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

- Formation of the imidazole ring through condensation reactions.

- Alkylation with furan-2-ylmethyl halides.

- Friedel-Crafts alkylation to introduce p-tolyl groups.

- Final formation of the thioacetamide linkage.

Data Table: Synthetic Routes Overview

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Condensation | Glyoxal, Ammonia | Form imidazole ring |

| 2 | Alkylation | Furan-2-ylmethyl halide | Introduce furan group |

| 3 | Friedel-Crafts | p-Tolyl halide | Introduce p-tolyl group |

| 4 | Thioacetic Acid Reaction | Thioacetic acid | Form thioacetamide linkage |

Development of New Materials

The structural properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Its unique combination of functional groups can be tailored for applications in sensors or electronic devices.

Case Studies in Material Applications

- Optoelectronic Devices : Research has explored the use of similar compounds in organic light-emitting diodes (OLEDs), where their electronic properties can enhance device performance.

- Nanocomposites : The incorporation of this compound into polymer matrices has been studied for improving mechanical properties and thermal stability.

Mécanisme D'action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

- 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-ethylacetamide

Uniqueness

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to its methyl and ethyl analogs.

Activité Biologique

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule that exhibits significant biological activity. Its structure includes several heterocyclic rings, specifically imidazole and furan moieties, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O2S with a molecular weight of approximately 403.5 g/mol. The structural features include:

- Furan ring : Contributes to the compound's reactivity and potential antioxidant properties.

- Imidazole ring : Known for its role in enzyme interactions and modulation.

- Thioacetamide group : Enhances the biological activity through interactions with cellular components.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal, ammonia, and an aldehyde.

- Alkylation with Furan-2-ylmethyl Halide : This step introduces the furan moiety into the imidazole structure.

- Introduction of p-Tolyl Group : Conducted via Friedel-Crafts alkylation.

- Formation of Thioacetamide Linkage : The final step involves creating a thioether bond with isopropyl acetamide.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can modulate enzyme activities, while the furan and thioacetamide groups enhance cellular interactions.

Pharmacological Applications

Research indicates that compounds with similar structures have shown potential in various therapeutic areas:

| Compound Class | Biological Activity | References |

|---|---|---|

| Imidazole Derivatives | Antimicrobial, anticancer | |

| Thiadiazole Compounds | Anticancer, anti-inflammatory | |

| Furan-containing Compounds | Antioxidant, enzyme inhibitors |

Case Studies

Several studies have focused on related compounds, showcasing their biological activities:

- Tyrosinase Inhibition : A study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives demonstrated potent tyrosinase inhibitory activity, suggesting that similar structural features in our compound may confer comparable effects .

- Monoamine Oxidase Inhibition : Research on imidazole derivatives indicated that they could selectively inhibit monoamine oxidases (MAO-A and MAO-B), potentially providing insights into the neuroprotective effects of our compound .

Propriétés

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-14(2)22-19(24)13-26-20-21-11-18(16-8-6-15(3)7-9-16)23(20)12-17-5-4-10-25-17/h4-11,14H,12-13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPQBGPRBYQVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.